molecular formula C13H22Cl2N2 B13476101 1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride

1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride

Cat. No.: B13476101
M. Wt: 277.23 g/mol
InChI Key: VNIIGEJKPWVHSQ-FFXKMJQXSA-N
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Description

1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amination: The benzylated piperidine undergoes amination to introduce the methanamine group. This can be achieved using reagents like ammonia or primary amines.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, such as analgesia or modulation of neurotransmitter release. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-[(3R)-1-benzylpiperidin-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group

    1-[(3R)-1-benzylpiperidin-3-yl]acetic acid: Contains a carboxylic acid group, leading to different chemical properties and biological activity.

    1-[(3R)-1-benzylpiperidin-3-yl]ethylamine:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular applications in research and industry.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

[(3R)-1-benzylpiperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;;/h1-3,5-6,13H,4,7-11,14H2;2*1H/t13-;;/m1../s1

InChI Key

VNIIGEJKPWVHSQ-FFXKMJQXSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)CN.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN.Cl.Cl

Origin of Product

United States

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